ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate typically involves multi-step organic reactions. The starting materials may include 4-bromophenol, 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, and ethyl cyanoacetate. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
- Ethyl (2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Uniqueness
Ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C21H16BrN3O4 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
ethyl (E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C21H16BrN3O4/c1-3-28-21(27)14(12-23)11-17-19(29-16-8-6-15(22)7-9-16)24-18-13(2)5-4-10-25(18)20(17)26/h4-11H,3H2,1-2H3/b14-11+ |
InChI Key |
UFZGZGBVQSSCRO-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)Br)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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